molecular formula C6H12O2 B089575 Isopentyl formate CAS No. 110-45-2

Isopentyl formate

Cat. No.: B089575
CAS No.: 110-45-2
M. Wt: 116.16 g/mol
InChI Key: XKYICAQFSCFURC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isopentyl formate can be synthesized through the Fischer esterification process, which involves the reaction of isoamyl alcohol with formic acid. This reaction typically uses an excess of formic acid as the solvent, and formic acid itself acts as a catalyst due to its strong acidic nature .

Industrial Production Methods: In industrial settings, the production of this compound follows the same Fischer esterification method but on a larger scale. The reaction conditions are carefully controlled to optimize yield and purity. The process involves heating the reactants under reflux and then distilling the product to separate it from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: Isopentyl formate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into isoamyl alcohol and formic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Major Products Formed:

    Hydrolysis: Isoamyl alcohol and formic acid.

    Transesterification: A new ester and alcohol, depending on the reactants used.

Scientific Research Applications

Isopentyl formate has several applications in scientific research and industry:

Comparison with Similar Compounds

    Isoamyl acetate:

    Ethyl formate: An ester with a rum-like odor, used as a flavoring agent.

Comparison:

This compound stands out due to its unique odor profile and its applications in both the food and cosmetic industries.

Properties

IUPAC Name

3-methylbutyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(2)3-4-8-5-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYICAQFSCFURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861734
Record name Isoamyl formate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless liquid with a plum-like odour
Record name 3-Methylbutyl formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034163
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Isoamyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/306/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

123.00 to 124.00 °C. @ 760.00 mm Hg
Record name 3-Methylbutyl formate
Source Human Metabolome Database (HMDB)
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Solubility

3.5 mg/mL at 25 °C, soluble in ethanol, most fixed oils and propylene glycol, slightly soluble in water, insoluble in glycerol, 1ml in 40ml 60% ethanol (in ethanol)
Record name 3-Methylbutyl formate
Source Human Metabolome Database (HMDB)
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Record name Isoamyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/306/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.881-0.889
Record name Isoamyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/306/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

110-45-2
Record name Isoamyl formate
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Record name Isoamyl formate
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Record name Isopentyl formate
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Record name 1-Butanol, 3-methyl-, 1-formate
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Record name Isoamyl formate
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Record name Isopentyl formate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.428
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Record name ISOAMYL FORMATE
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Record name 3-Methylbutyl formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034163
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-93.5 °C
Record name 3-Methylbutyl formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034163
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Isoamyl Formate and what are its common uses?

A1: Isoamyl formate, also known as isopentyl formate, is an ester with a fruity, plum-like aroma [, ]. It's frequently used as a flavoring agent in food and beverages []. Additionally, it's found naturally in various fruits and contributes to their characteristic aromas [, ].

Q2: How is Isoamyl Formate synthesized?

A2: Isoamyl formate is primarily synthesized through the esterification reaction of formic acid with isoamyl alcohol [, , ]. Various catalysts have been explored to improve the efficiency of this reaction, including heteropoly acid H3PW12O40·6H2O [] and SO42-/Fe2O3 solid superacid [].

Q3: What factors influence the yield of Isoamyl Formate during synthesis?

A3: Several factors can impact the yield of isoamyl formate during synthesis. Key factors include the molar ratio of alcohol to acid, the type and amount of catalyst used, and the reaction time [, ]. For instance, a study found that using a 2:1 molar ratio of isoamyl alcohol to formic acid with 2.5g of H3PW12O40·6H2O catalyst for 2.5 hours resulted in an 87.9% yield of isoamyl formate [].

Q4: Can Isoamyl Formate be recovered from industrial wastewater?

A4: Yes, isoamyl formate can be recovered from formic acid wastewater generated during the production of cyclohexanol and cyclohexanone []. This recovery is achieved through esterification and azeotropic distillation, resulting in isoamyl formate with a purity of 96% and a formic acid recovery rate exceeding 90% [].

Q5: How does the production method of cherry spirits affect Isoamyl Formate concentration?

A5: The method of distillation significantly influences the presence and concentration of isoamyl formate in cherry spirits. Research comparing retort distillation (RD) and double distillation (DD) showed that isoamyl formate was not detectable in DD spirits but was present in RD spirits at levels up to 10.71 mg/L []. This difference highlights the impact of distillation techniques on the final aroma profile of distilled spirits.

Q6: Are there any safety assessments available for Isoamyl Formate?

A6: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a fragrance ingredient safety assessment for isoamyl formate []. While the specifics of the assessment are not provided in the abstract, the existence of such an assessment indicates that the safety of isoamyl formate as a fragrance ingredient is being evaluated.

Q7: What analytical techniques are used to identify and quantify Isoamyl Formate?

A7: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique used to separate, identify, and quantify isoamyl formate in complex mixtures [, , ]. This method is particularly useful for analyzing volatile compounds in food products and beverages. Solid-phase microextraction (SPME) is often employed as a sample preparation technique prior to GC-MS analysis to extract and concentrate volatile compounds like isoamyl formate from the sample matrix [].

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